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Compound of Interest

Compound Name: 3-(4-Fluorophenyl)phenol

Cat. No.: B180336

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of 3-
(4-Fluorophenyl)phenol (CAS No: 10540-41-7).[1][2] Due to the limited availability of
experimental data for this specific compound, this document incorporates predicted properties
and data from structurally related compounds to offer a comprehensive profile for research and

development applications.

Core Physical and Chemical Data

The fundamental physicochemical properties of 3-(4-Fluorophenyl)phenol are summarized in
the table below. It is important to note that many of these values are estimated based on the
properties of similar molecules and computational models, as direct experimental data is not

widely published.
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Property Value Source/Comment
Molecular Formula C12HoFO [1]
Molecular Weight 188.20 g/mol [1][2]
CAS Number 10540-41-7 [1][2]
Not specified. Likely a white to Inferred from similar phenol
Appearance ) ] ]
off-white crystalline solid. compounds.[2]
Melting Point Not available.
Boiling Point Not available.
Not available. Expected to be
sparingly soluble in water and )
- ] ] Inferred from the properties of
Solubility soluble in organic solvents
phenols.
such as ethanol, methanol,
and DMSO.
The pKa of 3-fluorophenol is
9.3[3]. The electron-
K Estimated to be between 9.0 withdrawing nature of the 4-
a
P and 9.9. fluorophenyl group is expected
to result in a slightly lower pKa
than that of phenol (pKa = 10).
LogP Not available.

Spectroscopic and Analytical Characterization

Detailed experimental spectra for 3-(4-Fluorophenyl)phenol are not readily available. The

following sections describe the expected spectral characteristics based on the known
properties of phenols and fluorinated aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is anticipated to show a complex pattern in the aromatic
region (6 6.8-7.6 ppm). The protons on the 4-fluorophenyl ring should appear as two distinct
multiplets, each integrating to two protons. The protons on the phenol ring will also produce
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multiplets. A broad singlet, corresponding to the hydroxyl proton, is expected, with its
chemical shift being dependent on solvent and concentration.

e 13C NMR: The carbon NMR spectrum is predicted to display twelve distinct signals. The
carbon atom attached to the fluorine atom will appear as a doublet with a large *1JCF
coupling constant. The other carbons of the fluorinated ring will also show smaller C-F
couplings. The carbon bearing the hydroxyl group is expected to be the most downfield
signal for the phenolic ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit the following characteristic absorption bands:

A broad O-H stretching band in the region of 3200-3600 cm~1, indicative of hydrogen
bonding.[4]

Aromatic C-H stretching vibrations just above 3000 cm~1.[4]

Aromatic C=C stretching vibrations in the 1450-1600 cm~1* range.[4]

A strong C-O stretching band around 1200 cm~1,

A strong C-F stretching band, typically observed between 1100 and 1250 cm—1.

Mass Spectrometry (MS)

The electron ionization mass spectrum should show a molecular ion peak (M+*) at m/z 188.
Common fragmentation patterns for biphenyls and phenols would be expected, including the
loss of a CO molecule from the phenol ring.

Synthesis and Reactivity
Proposed Synthetic Protocol

A plausible method for the synthesis of 3-(4-Fluorophenyl)phenol involves a Suzuki-Miyaura
cross-coupling reaction. This approach offers a versatile and efficient means of forming the
biaryl C-C bond.

Experimental Workflow: Suzuki-Miyaura Coupling
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Reactants & Catalyst

Base (e.g., K2COs)

( Palladium Catalyst (e.g., Pd(PPhs)a) ) Reaction Conditions

(Solvent(e.g.,Toluene/WaterD—b Heat (e.g., 80-100°C) |—> 3-(4-Fluorophenyl)phenol
G—Fluorophenylboronic acica

3-Bromophenol

‘ 3-(4-Fluorophenyl)phenol ]
- Acidic Proton
- Nucleophilic Oxygen
- Activated Aromatic Ring

(Phenoxide Formation | Reaction with base (Ester Synthesis Acylation) (Electrophilic Substitution | Halogenation, Nitration, etc)

\ 4

(Ether Synthesis | Williamson Ether Synthesis)
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b180336#physical-and-chemical-properties-of-3-4-
fluorophenyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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